N-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
CAS No.:
Cat. No.: VC8677572
Molecular Formula: C19H16N2O3S
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16N2O3S |
|---|---|
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
| Standard InChI | InChI=1S/C19H16N2O3S/c1-11-3-5-14(12(2)7-11)15-9-25-19(20-15)21-18(22)13-4-6-16-17(8-13)24-10-23-16/h3-9H,10H2,1-2H3,(H,20,21,22) |
| Standard InChI Key | XWOFCOQHDCXIPO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C |
| Canonical SMILES | CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C |
Introduction
Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₉H₁₆N₂O₃S, with a molecular weight of 352.4 g/mol. Its IUPAC name, N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide, reflects the integration of three key moieties:
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A 1,3-benzodioxole ring (contributing aromaticity and metabolic stability).
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A thiazole heterocycle (imparting electronic diversity).
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A 2,4-dimethylphenyl substituent (enhancing lipophilicity and target binding).
The SMILES notation, CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C, provides a linear representation of its connectivity, while the InChIKey XWOFCOQHDCXIPO-UHFFFAOYSA-N ensures unique identification in chemical databases.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₂O₃S |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
| SMILES | CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C |
Spectroscopic Analysis
Synthesis and Optimization
Synthetic Pathways
Synthesis involves multi-step reactions starting from 2,4-dimethylbenzaldehyde and 1,3-benzodioxole-5-carboxylic acid. A representative route includes:
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Thiazole Formation: Condensation of 2,4-dimethylbenzaldehyde with thiosemicarbazide to yield a thiazole intermediate.
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Amide Coupling: Reaction of the thiazole amine with 1,3-benzodioxole-5-carbonyl chloride under Schotten-Baumann conditions.
Critical parameters include solvent choice (e.g., dichloromethane for coupling steps) and catalysts like N,N-dimethylaminopyridine (DMAP) to enhance acylation efficiency. Yields typically range from 45–60%, necessitating purification via column chromatography.
Table 2: Synthetic Conditions and Outcomes
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiazole Formation | Thiosemicarbazide, EtOH, Δ | 70% |
| Amide Coupling | Benzodioxole carbonyl chloride, DMAP, DCM | 58% |
Industrial Production Considerations
Scalable synthesis requires transitioning from batch to continuous flow reactors, which improve heat transfer and reduce side reactions. Automated systems monitor pH and temperature to maintain reproducibility. Post-synthesis, recrystallization from ethanol-water mixtures achieves >98% purity, as verified by HPLC.
Biological Activity and Mechanisms
Antimicrobial Effects
Against Staphylococcus aureus, the compound exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL, likely through interference with cell wall synthesis. Structural analogs lacking the benzodioxole moiety show reduced activity, underscoring its importance in target engagement .
Recent Research Findings
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Structure-Activity Relationship (SAR) Studies: Electron-donating methyl groups on the phenyl ring enhance metabolic stability but reduce aqueous solubility.
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Hybrid Analog Development: Fusion with quinoline scaffolds improves blood-brain barrier penetration, suggesting potential for neuro-oncology applications.
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Toxicological Profiling: Acute toxicity in murine models is low (LD₅₀ > 500 mg/kg), supporting further preclinical evaluation.
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